Dodecanohydrazide

Overview

Description

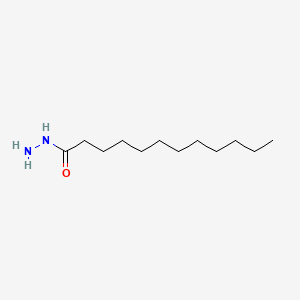

Dodecanohydrazide (DDH) is an organic compound used in a variety of scientific research and applications. It is an aliphatic diamide with an empirical formula of C12H22N2O2 and a molecular weight of 226.32 g/mol. DDH is a white solid with a melting point of about 139 °C and a boiling point of about 280 °C. It is soluble in water, ethanol, and other polar solvents. DDH is used in the synthesis of several compounds, and in the production of polymers and pharmaceuticals.

Scientific Research Applications

Synthesis of Heterocyclic Compounds : Dodecanohydrazide derivatives have been used as precursors for synthesizing various heterocyclic compounds. These compounds have shown promising antioxidant and antitumor activities. For example, certain derivatives exhibited significant activities as both antioxidants and antitumor agents (Ismail & Elsayed, 2018).

Thermal Properties for Building Applications : Research on this compound-related compounds, such as dodecanol, has explored their use in novel form-stable composite phase change materials (PCMs) for thermal heat storage in buildings. This is particularly important for improving energy efficiency (Memon, Lo, Cui, & Barbhuiya, 2013).

Biomedical Applications : Studies have also focused on carboranes, which include dodecaboranes, for their potential in boron neutron capture therapy (BNCT) and as novel inorganic pharmaceuticals and biological probes. The unique properties of these compounds make them suitable for medical applications (Valliant et al., 2002).

Bioremediation : Investigations have been conducted on the role of dodecane, a compound related to this compound, in bioremediation. Studies show that bacterial consortia can effectively remove dodecane from soil, particularly in the presence of an external carbon source like glucose, which enhances the bioremediation process (Nozari, Samaei, & Dehghani, 2014).

Sensor Applications : Dodecanoic hydrazide has been used in developing sensors. A method involving the incorporation of dodecanoic hydrazide into a hybrid bilayer membrane on a sensor surface has been developed, facilitating the oriented immobilization of antibodies (Mun & Choi, 2011).

Corrosion Inhibition : Research has also explored the use of this compound as a green inhibitor for corrosion control. It has been found effective in inhibiting corrosion of mild steel in acidic environments, showcasing its potential as an eco-friendly corrosion inhibitor (Quraishi & Jamal, 2002).

properties

IUPAC Name |

dodecanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-10-11-12(15)14-13/h2-11,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQHSQQSLTYMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277204 | |

| Record name | Dodecanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5399-22-4 | |

| Record name | Lauric hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 1136 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of Dodecanehydrazide in medicinal chemistry?

A1: Dodecanehydrazide shows promise as a building block for synthesizing compounds with potential antioxidant and antitumor activities. Studies have demonstrated its utility in creating various heterocyclic derivatives, some exhibiting notable activity against human cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer) []. Furthermore, research suggests that Dodecanehydrazide derivatives can inhibit oxidation in rat brain and kidney homogenates, highlighting their potential as antioxidants [].

Q2: How does the structure of Dodecanehydrazide contribute to its corrosion inhibition properties?

A2: Dodecanehydrazide, derived from lauric acid, acts as a mixed-type corrosion inhibitor for mild steel in acidic environments []. While the exact mechanism is still under investigation, research suggests its long hydrocarbon chain facilitates adsorption onto the metal surface, creating a protective barrier against corrosive agents []. This adsorption process appears to follow Temkin's adsorption isotherm, suggesting a physical adsorption mechanism [].

Q3: What computational chemistry methods have been employed to study Dodecanehydrazide derivatives?

A3: Researchers utilized Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to investigate the electronic properties of Lauric acid-based hydrazones, including Dodecanehydrazide derivatives []. These studies involved geometrical optimization, FT-IR vibrational analysis, UV-visible spectral analysis, and calculations of global reactivity parameters (GRP), molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), natural bond orbital (NBO), electron localization function (ELF), localized orbital locator (LOL), and nonlinear optical (NLO) properties []. These computational analyses provided valuable insights into the reactivity, electronic properties, and potential applications of Dodecanehydrazide derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)